molecular formula C11H14N4O4S B6707814 N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide

N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide

Cat. No.: B6707814
M. Wt: 298.32 g/mol
InChI Key: NRAUYRLOZWCEEV-UHFFFAOYSA-N
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Description

N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a furan ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-3-4-8-7(5-6-19-8)9(16)12-10-13-11(15-14-10)20(2,17)18/h5-6H,3-4H2,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAUYRLOZWCEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CO1)C(=O)NC2=NNC(=N2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation to introduce the sulfonyl group.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative, such as 2-propylfuran.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For instance, its triazole ring is a common motif in many pharmaceutical agents, suggesting potential for drug development.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and binding affinity, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-ethylfuran-3-carboxamide: Similar structure with an ethyl group instead of a propyl group.

    N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-methylfuran-3-carboxamide: Contains a methyl group instead of a propyl group.

    N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-butylfuran-3-carboxamide: Features a butyl group instead of a propyl group.

Uniqueness

N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

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